Imidazo[1,2-a]pyridin-8-ol is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry. It is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry. This moiety is also useful in material science because of its structural character.
Synthesis Analysis
The synthesis of Imidazo[1,2-a]pyridin-8-ol employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions. A review on the synthesis of this scaffold has been reported.
Molecular Structure Analysis
The molecular structure of Imidazo[1,2-a]pyridin-8-ol hydrochloride is represented by the linear formula C7H7ClN2O. The molecular weight is 170.6.
Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are functionalized through various radical reactions. These include transition metal catalysis, metal-free oxidation, and photocatalysis strategies. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives.
Physical And Chemical Properties Analysis
Imidazo[1,2-a]pyridin-8-ol hydrochloride is a yellow solid. The storage temperature is 0-5°C.
Synthesis Analysis
Cycloaddition of 2-phenacylimidazole with acetylenic esters: This method provides access to Imidazo[1,2-a]pyridin-5-ones, which can be further modified to obtain the desired 8-ol derivative. []
Reaction of 4-bromobut-2-enoates with N-alkylimidazoles: This method allows for the synthesis of 1R-1H-imidazo[1,2-a]pyridin-4-ium-8-olate and related derivatives. []
Multistep synthesis from 4-amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid ethyl ester and ethyl benzoyl acetate: This approach involves a series of ring-chain tautomerizations and rearrangements to yield the target compound 1,2-dimethyl-5-phenyl-1H-imidazo[4,5-b]pyridin-7-ol. [, ]
Molecular Structure Analysis
Derivatization of the hydroxyl group: The hydroxyl group can undergo various transformations, such as alkylation, acylation, and sulfonylation, providing access to a diverse range of derivatives. [, , , ]
Metal complexation: Imidazo[1,2-a]pyridin-8-ol derivatives with appropriate coordinating groups can act as ligands for metal ions, leading to the formation of coordination complexes with potential applications in materials science and catalysis. []
Mechanism of Action
Metal chelation: Derivatives incorporating metal-binding moieties can chelate metal ions, potentially interfering with metal-dependent biological processes. []
Inhibition of enzymes: Specific derivatives have been identified as inhibitors of enzymes like phosphodiesterase III and excitatory amino acid transporters (EAATs). [, ]
Interaction with receptors: Some derivatives exhibit binding affinity for specific receptors, such as the melanin-concentrating hormone receptor 1 (MCHR1) and the peripheral benzodiazepine receptor (PBR). [, ]
Physical and Chemical Properties Analysis
Solubility: The solubility of Imidazo[1,2-a]pyridin-8-ol derivatives can be modulated by introducing polar or ionizable groups. []
Spectroscopic properties: The presence of the conjugated aromatic system results in characteristic UV-Vis absorption and fluorescence properties, which can be utilized for analytical purposes. []
Applications
Medicinal chemistry: This scaffold has been explored for developing potential therapeutics for diseases such as Alzheimer's disease, cancer, cardiovascular diseases, and leishmaniasis. [, , , ]
Chemical probes: Fluorescent Imidazo[1,2-a]pyridin-8-ol derivatives have shown potential as selective ratiometric sensors for metal ions like Cu2+. []
Materials science: Coordination complexes incorporating Imidazo[1,2-a]pyridin-8-ol-based ligands could find applications in areas like catalysis and materials design. []
Related Compounds
8-Benzoyl-1,5-dihydro-1-methyl-5-oxoimidazo[1,2-a]pyridine-7-carboxylate de methyle
Compound Description: This compound is a derivative of Imidazo[1,2-a]pyridin-5-one synthesized via cycloaddition of 2-phenacylimidazole and acetylenic esters. []
Relevance: This compound shares the core Imidazo[1,2-a]pyridine structure with Imidazo[1,2-a]pyridin-8-ol, differing by the presence of a benzoyl group at position 8, a methyl group at position 1, and a carboxylate de methyle group at position 7. Additionally, it bears a carbonyl group at position 5, replacing the hydroxyl group of Imidazo[1,2-a]pyridin-8-ol. []
Compound Description: This compound, also referred to as compound 1 within its source, was designed as a bifunctional metal chelator for potential therapeutic use in Alzheimer's disease. It demonstrated the ability to modulate Cu(II)-triggered Aβ aggregation more effectively than traditional metal chelators like CQ, EDTA, and phen. []
Relevance: This compound shares the core Imidazo[1,2-a]pyridine-8-ol structure with the target compound, Imidazo[1,2-a]pyridin-8-ol. It differs by the addition of a 2-[4-(dimethylamino)phenyl] substituent at position 2. []
Compound Description: This compound, identified as compound 2 in the source, functions as a bifunctional metal chelator. Research indicates its potential therapeutic application in Alzheimer's disease due to its ability to modify Cu(II)-induced Aβ aggregation. Its effectiveness surpasses that of known metal chelators, including CQ, EDTA, and phen. []
Relevance: While sharing structural similarities with Imidazo[1,2-a]pyridin-8-ol in terms of containing a pyridine ring, this compound is not a direct derivative of the imidazo[1,2-a]pyridine scaffold. It is included here due to its investigation alongside 2-[4-(dimethylamino)phenyl]imidazo[1,2-a]pyridine-8-ol, highlighting the exploration of diverse chemical structures for modulating Aβ aggregation. []
Compound Description: This compound, also known as AG110, exhibits potent inhibition against pestivirus replication by targeting the viral RNA-dependent RNA polymerase (RdRp). It specifically inhibits bovine viral diarrhea virus (BVDV) replication, demonstrating no activity against hepatitis C virus or flaviviruses. []
Relevance: Although AG110 incorporates a pyrrolo[2,3-c]pyridine moiety fused to the imidazo[1,2-a]pyridine core, it remains structurally related to Imidazo[1,2-a]pyridin-8-ol. The key difference lies in the expanded ring system and the presence of a carboxylate group at position 8 instead of the hydroxyl group in Imidazo[1,2-a]pyridin-8-ol. This structural variation highlights the exploration of modified imidazo[1,2-a]pyridine scaffolds for antiviral activity. []
Compound Description: This series of compounds incorporates a urea phenyl group at position 8 of the imidazo[1,2-a]pyridine ring system. They display promising antitumor activity against SMMC7721 and HCT116 cells in vitro. []
Relevance: These derivatives share the core Imidazo[1,2-a]pyridine structure with Imidazo[1,2-a]pyridin-8-ol, differing by the presence of a 3-ureidophenyl group at position 8 and an acetamide group at position 6. []
Compound Description: These compounds feature a 4-ium-8-olate functional group within the imidazo[1,2-a]pyridine scaffold and an R-group at position 1. []
Relevance: These derivatives are closely related to Imidazo[1,2-a]pyridin-8-ol, sharing the same core structure except for the presence of a positive charge at position 4 and an R substituent at position 1. []
Compound Description: These compounds possess a methoxy group at position 8 and a 4-ium group in the imidazo[1,2-a]pyridine ring, along with an R substituent at position 1. []
Relevance: These derivatives are structurally similar to Imidazo[1,2-a]pyridin-8-ol, sharing the core imidazo[1,2-a]pyridine framework but differing by the presence of a methoxy group at position 8, a positive charge at position 4, and an R substituent at position 1. []
Compound Description: This compound serves as a ligand in the formation of a hexaaquamagnesium(II) complex. Its structure involves a tetrahydrobenzo group fused to the imidazo[1,2-α]pyridine ring system, along with a benzoate substituent at position 3. []
Relevance: This compound shares the central imidazo[1,2-α]pyridine moiety with Imidazo[1,2-a]pyridin-8-ol. The key distinction lies in the fused tetrahydrobenzo ring and the benzoate group at position 3, highlighting the modification of the imidazo[1,2-α]pyridine scaffold for coordination chemistry applications. []
Compound Description: Identified as compound 7 in the research, this potent dual PI3K/mTOR inhibitor displays excellent kinase selectivity (IC50 (PI3K/mTOR) = 0.20/21 nM). It exhibits good cellular growth inhibition (IC50 (HCT-116 cell) = 10 nM) and possesses favorable pharmacokinetic properties, including modest plasma clearance and acceptable oral bioavailability. []
Relevance: This compound incorporates an imidazo[1,2-a]pyridine moiety as part of a larger, complex structure. While not a direct derivative of Imidazo[1,2-a]pyridin-8-ol, the presence of the imidazo[1,2-a]pyridine scaffold within this potent inhibitor highlights its significance in medicinal chemistry. []
Compound Description: Referred to as compound 11 in its respective study, this compound serves as a precursor for synthesizing the carbon-11 labeled imidazo[1,2-a]pyridine derivative, N-[11C]7. []
Relevance: Structurally similar to compound 7, this molecule also incorporates the imidazo[1,2-a]pyridine scaffold as part of its larger framework. Although not a direct analog of Imidazo[1,2-a]pyridin-8-ol, its use in developing a potential PET radiotracer for imaging PI3K/mTOR emphasizes the relevance of the imidazo[1,2-a]pyridine moiety in medicinal chemistry. []
Compound Description: These derivatives lack the aliphatic amine typically found in melanin-concentrating hormone receptor 1 (MCHR1) antagonists. They were designed to interact with Asp123 and/or Tyr272 of MCHR1. This series led to the discovery of compound 10a, a potent, orally bioavailable MCHR1 antagonist with a low potential for hERG inhibition and phospholipidosis induction. []
Relevance: These compounds highlight the exploration of the imidazo[1,2-a]pyridine scaffold for developing MCHR1 antagonists with improved safety profiles. While not direct analogs of Imidazo[1,2-a]pyridin-8-ol, they exemplify the structural diversity possible within the imidazo[1,2-a]pyridine family for targeting specific biological activities. []
Compound Description: The title compound consists of an imidazo[1,2-a]pyridine ring system with a phenyl group at position 2 and a (thiophen-2-ylmethylidene)amino substituent at position 3. []
Relevance: This compound shares the core Imidazo[1,2-a]pyridine structure with Imidazo[1,2-a]pyridin-8-ol. []
Imidazo[1,2-a]pyridine-isoquinoline derivatives
Compound Description: These hybrid molecules demonstrate potent EGFR inhibitory activity, proving effective against human breast cancer cell lines MCF-7 and MDA-MB231. Some exhibit greater potency than the reference drug erlotinib. []
Relevance: This class of compounds incorporates the imidazo[1,2-a]pyridine moiety fused with an isoquinoline ring system. Although structurally distinct from Imidazo[1,2-a]pyridin-8-ol, they showcase the potential of incorporating the imidazo[1,2-a]pyridine scaffold in designing anticancer agents targeting EGFR. []
Compound Description: This series of compounds investigates modifications at the 2 and 8 positions of the 3-nitroimidazo[1,2-a]pyridine scaffold for antileishmanial activity. []
Relevance: This series highlights the investigation of the imidazo[1,2-a]pyridine core for antileishmanial drug development. While not direct derivatives of Imidazo[1,2-a]pyridin-8-ol, they underscore the potential of modifying this scaffold for diverse therapeutic applications. []
Compound Description: This compound features a nine-membered heterobicycle, with a chlorobenzoyl group at position 3 and a methyl substituent at position 1. []
Relevance: This compound shares the core Imidazo[1,2-a]pyridine structure with Imidazo[1,2-a]pyridin-8-ol. []
N-(2-amino-5-fluor-2-methylpentyl)-8-[(2,6-difluorbenzyl)oxy]-2-methylimidazo[1,2-a]pyridin-3-carboxamide and its di- and tri-fluor-derivatives
Compound Description: These 6-hydrogen-substituted imidazo[1,2-a]pyridine-3-carboxamides show potential for treating and/or preventing cardiovascular diseases. []
Relevance: This group of compounds shares the basic Imidazo[1,2-a]pyridine framework with Imidazo[1,2-a]pyridin-8-ol. Variations include substitutions at positions 2, 3, 5, and 8, highlighting the exploration of modified imidazo[1,2-a]pyridine structures for cardiovascular therapies. []
E 3-(2-phenyl-imidazo [1, 2-a] pyridine-3yl)-N-(phenyl) acrylamide and its substituted derivatives (Compounds I-V)
Compound Description: This study focused on the synthesis and viscosity analysis of E 3-(2-phenyl-imidazo [1, 2-a] pyridine-3yl)-N-(phenyl) acrylamide and its derivatives (Compounds I-V) in various solvents. []
Relevance: These compounds share the core Imidazo[1,2-a]pyridine structure with Imidazo[1,2-a]pyridin-8-ol. []
Compound Description: This substituted imidazo[1,2-α]pyridine ligand coordinates with Cu(II) to form a zero-dimensional complex (1). This complex, along with another Cu(II) complex derived from a similar ligand (HL2), demonstrated inhibitory effects on human myocardial aneurysm cells. []
Relevance: This compound shares the core Imidazo[1,2-a]pyridine structure with Imidazo[1,2-a]pyridin-8-ol. []
Compound Description: Similar to HL1, this substituted imidazo[1,2-α]pyridine ligand forms a two-dimensional Cu(II) coordination complex (2). Both complexes, derived from HL1 and HL2, exhibited inhibitory effects on the viability, proliferation, migration, invasion, and apoptosis of human myocardial aneurysm cells. []
Relevance: This compound shares the core Imidazo[1,2-a]pyridine structure with Imidazo[1,2-a]pyridin-8-ol. []
Compound Description: This compound exhibits selective inhibition of the excitatory amino acid transporter subtype 3 (EAAT3) with an IC50 of 13 μM, displaying over 20-fold selectivity compared to EAAT1,2,4. []
Relevance: This compound shares the core Imidazo[1,2-a]pyridine structure with Imidazo[1,2-a]pyridin-8-ol. []
Compound Description: BPIP serves as an inhibitor of the bovine viral diarrhea virus (BVDV) RNA-dependent RNA polymerase (RdRp). It selects for the F224S drug resistance mutation in the enzyme. []
Relevance: Although BPIP features an imidazo[4,5-c]pyridine core, differing from the imidazo[1,2-a]pyridine framework of Imidazo[1,2-a]pyridin-8-ol, it highlights the exploration of related imidazopyridine scaffolds for antiviral activity, particularly against BVDV RdRp. []
Compound Description: This series of compounds was developed to investigate positive inotropic activity. Among them, 1,2-Dihydro-5-imidazo[1,2-a]pyridin-6-yl-6-methyl-2-oxo-3-pyridinecarbonitrile (11a) hydrochloride monohydrate (E-1020) emerged as a potent and selective phosphodiesterase III inhibitor and a promising orally active positive inotropic agent. []
Relevance: These compounds, while incorporating a fused pyridinone ring, share the fundamental imidazo[1,2-a]pyridine structure with Imidazo[1,2-a]pyridin-8-ol. The diverse substitutions and modifications within this series emphasize the versatility of the imidazo[1,2-a]pyridine scaffold in drug development. []
Compound Description: This compound contains a 13-membered ring system with a difluorophenyl group at position 3 and a pyridinyl group at position 1. []
Relevance: This compound shares the core Imidazo[1,2-a]pyridine structure with Imidazo[1,2-a]pyridin-8-ol. []
Compound Description: This compound, designated as 1a, acts as a selective ratiometric fluorescent chemosensor for Cu2+ ions. It exhibits high selectivity for Cu2+ over other metal ions, with a binding ratio of 1:1 (metal-to-ligand) and an association constant of 4.859 × 103 M−1. The detection limit for Cu2+ is 4.6 × 10−8 M. []
Relevance: This compound shares the core Imidazo[1,2-a]pyridine structure with Imidazo[1,2-a]pyridin-8-ol. []
Compound Description: This compound is the final product of a multi-step synthesis starting from 4-amino-1,2-dimethyl-1H-imidazole-5-carboxylic acid ethyl ester and ethyl benzoyl acetate. The process involves a series of ring-chain tautomerizations and rearrangements. []
Relevance: This compound, though having a different arrangement of the imidazo and pyridine rings compared to Imidazo[1,2-a]pyridin-8-ol, highlights the potential for synthesizing structurally diverse imidazopyridine derivatives through complex reaction pathways. []
Compound Description: Compound 8o, a novel PI3K/mTOR dual inhibitor, demonstrates potent antitumor activity in vitro and in vivo. It exhibits excellent kinase selectivity and significant antiproliferative effects against SW620 and HeLa cells. []
Relevance: This complex molecule highlights the incorporation of an imidazo[1,2-a]pyridine unit within a larger scaffold to achieve potent PI3K/mTOR inhibition and antitumor activity. While not a direct analog of Imidazo[1,2-a]pyridin-8-ol, its structure underscores the potential of imidazo[1,2-a]pyridine-containing compounds in developing novel cancer therapies. []
Fluoroethoxy and Fluoropropoxy Substituted Imidazo[1,2-a]pyridines ([18F] 8 and [18F] 12)
Compound Description: These compounds, radiolabeled with fluorine-18, demonstrate high affinity and selectivity for peripheral benzodiazepine receptors (PBRs). Biodistribution studies in rats showed that the distribution of these radiotracers aligns with known PBR localization. []
Relevance: These compounds share the core Imidazo[1,2-a]pyridine structure with Imidazo[1,2-a]pyridin-8-ol. []
Relevance: While belonging to a different heterocyclic class (pyrazolo[1,5-a]pyrimidines), these compounds were investigated alongside imidazo[1,2-a]pyridine derivatives for their potential as PBR imaging agents. This comparison highlights the exploration of related heterocyclic scaffolds for targeting similar biological targets. []
5′-Noraristeromycin C-Nucleosides Based on Imidazo[1,2-a]pyrazine
Compound Description: Two diastereomeric C-5′-nor-3-deazaaristeromycin analogs, featuring a bridgehead nitrogen and an imidazo[1,2-a]pyrazine unit, were synthesized using a de novo approach. []
Relevance: Though structurally distinct from Imidazo[1,2-a]pyridin-8-ol due to the presence of the pyrazine ring instead of pyridine, these compounds highlight the broader family of imidazopyrazine-based nucleosides and their potential applications in medicinal chemistry. []
3-Hydroxy-4-amino-4,5,6,7-tetrahydro-1,2-benzisoxazole (exo-THPO) and Its N-Alkylated Analogs
Compound Description: Exo-THPO and its N-methylated and N-ethylated analogs demonstrate selective inhibition of glial γ-aminobutyric acid (GABA) uptake, particularly in astrocytes. These compounds exhibit anticonvulsant activity in a mouse model of audiogenic seizures. []
Relevance: While these compounds belong to a different heterocyclic class (benzisoxazoles), their investigation for GABA transport inhibition and anticonvulsant activity provides a point of comparison for understanding the pharmacological profiles of structurally diverse compounds, including those based on the imidazo[1,2-a]pyridine scaffold like Imidazo[1,2-a]pyridin-8-ol. []
Compound Description: This compound represents an artificially expanded DNA base (P) designed to pair with Z (6-amino-3-(1’-β-D-2’-deoxyribofuranosyl)-5-nitro-(1H)-pyridin-2-one). The inclusion of P-Z pairs in DNA structure design, alongside A-T and G-C pairs, has been shown to improve in silico design of DNA secondary structures. []
Relevance: While P belongs to the imidazotriazine class and differs significantly from Imidazo[1,2-a]pyridin-8-ol, it underscores the exploration of modified heterocyclic bases, including those containing an imidazole ring, for expanding the genetic alphabet and enabling novel DNA nanotechnology applications. []
Compound Description: Similar to P, compound Z acts as an artificially expanded DNA base, designed to specifically pair with P. The introduction of P-Z pairs, along with standard A-T and G-C base pairs, improves the accuracy and efficiency of in silico DNA secondary structure design. []
Relevance: Although Z is a modified pyridinone base and not directly related to Imidazo[1,2-a]pyridin-8-ol, it exemplifies the exploration of non-natural nucleobases, including those with heterocyclic structures, for expanding the genetic code and advancing DNA nanotechnology. []
8-(imidazo[1,2-a]pyridin-2-yl)quinolin-7-ol
Compound Description: Theoretical studies suggest this compound functions as a non-conjugated proton crane, meaning it does not undergo the expected tautomeric rearrangement upon excitation. []
Relevance: This compound features an imidazo[1,2-a]pyridine unit linked to a 7-hydroxyquinoline moiety. While structurally distinct from Imidazo[1,2-a]pyridin-8-ol, it showcases the incorporation of the imidazo[1,2-a]pyridine scaffold in designing molecular systems with potential applications in materials science and supramolecular chemistry. []
8-(pyrazolo[1,5-a]pyridin-2-yl)quinolin-7-ol
Compound Description: Similar to 8-(imidazo[1,2-a]pyridin-2-yl)quinolin-7-ol, theoretical investigations suggest that this compound acts as a non-conjugated proton crane, defying the anticipated tautomeric rearrangement upon excitation. []
Relevance: Although incorporating a pyrazolo[1,5-a]pyridine unit instead of imidazo[1,2-a]pyridine, this compound holds relevance due to its structural similarity to 8-(imidazo[1,2-a]pyridin-2-yl)quinolin-7-ol, which incorporates the imidazo[1,2-a]pyridine scaffold found in Imidazo[1,2-a]pyridin-8-ol. This comparison highlights the exploration of related heterocyclic frameworks for designing proton crane systems. []
Compound Description: Identified as L5 in its study, this compound emerged as a potential threonine tyrosine kinase (TTK) inhibitor based on molecular docking simulations and ADMET property predictions. []
Relevance: This compound, while featuring an imidazo[1,2-a]pyrazine core instead of the imidazo[1,2-a]pyridine framework of Imidazo[1,2-a]pyridin-8-ol, showcases the exploration of related imidazopyrazine derivatives for inhibiting TTK and their potential therapeutic applications. []
Compound Description: Designated as L2 in its respective research, this compound exhibited promising threonine tyrosine kinase (TTK) inhibitory potential based on in silico molecular docking studies and ADMET property evaluations. []
Relevance: Similar to L5, this compound incorporates an imidazo[1,2-a]pyrazine moiety instead of the imidazo[1,2-a]pyridine core found in Imidazo[1,2-a]pyridin-8-ol. Nonetheless, it highlights the investigation of imidazopyrazine derivatives as potential therapeutic agents targeting TTK. []
Compound Description: In silico studies, including molecular docking simulations and ADMET property predictions, identified this compound as a potential threonine tyrosine kinase (TTK) inhibitor. []
Relevance: This compound shares the core Imidazo[1,2-a]pyridine structure with Imidazo[1,2-a]pyridin-8-ol. []
4-cyano, 4-amino, and 4-aminomethyl Derivatives of Pyrazolo[1,5-a]pyridines, Pyrazolo[1,5-c]pyrimidines, and 2-H-indazole Compounds
Compound Description: These compounds, along with their 5-cyano, 5-amino, and 5-aminomethyl imidazo[1,2-a]pyridine and imidazo[1,5-a]pyrazine counterparts, were investigated as inhibitors of cyclin-dependent kinases (CDKs). []
Relevance: Although belonging to different heterocyclic classes (pyrazolo[1,5-a]pyridines, pyrazolo[1,5-c]pyrimidines, and 2-H-indazoles), these compounds were studied in conjunction with imidazo[1,2-a]pyridine and imidazo[1,5-a]pyrazine derivatives for their CDK inhibitory activity. This parallel investigation underscores the exploration of diverse heterocyclic scaffolds, including those related to Imidazo[1,2-a]pyridin-8-ol, for developing novel CDK inhibitors. []
5-cyano, 5-amino, and 5-aminomethyl Derivatives of Imidazo[1,2-a]pyridines and Imidazo[1,5-a]pyrazines
Compound Description: These compounds, along with their 4-cyano, 4-amino, and 4-aminomethyl pyrazolo[1,5-a]pyridine, pyrazolo[1,5-c]pyrimidine, and 2-H-indazole counterparts, were explored for their potential as cyclin-dependent kinase (CDK) inhibitors. []
Relevance: This series encompasses compounds based on both the imidazo[1,2-a]pyridine scaffold found in Imidazo[1,2-a]pyridin-8-ol and the related imidazo[1,5-a]pyrazine framework. Their investigation as CDK inhibitors highlights the interest in these heterocyclic systems for developing novel therapeutic agents. []
Methyl ether of 3-[(4s)-8-bromo-1-methyl-6-(2-pyridinyl)-4h-imidazo[1,2-a][1,4]benzodiazepin-4-yl]propionic acid and its benzosulphonate salt
Compound Description: This compound represents a key intermediate in a novel synthetic route for preparing benzodiazepine derivatives. This method aims to simplify the production process and reduce costs by minimizing the number of synthetic steps. []
Relevance: This compound shares the core Imidazo[1,2-a]pyridine structure with Imidazo[1,2-a]pyridin-8-ol. []
Compound Description: This compound serves as a lead structure for developing novel derivatives with potential sedative and anti-Parkinsonian activities. []
Relevance: This compound shares the core Imidazo[1,2-a]pyridine structure with Imidazo[1,2-a]pyridin-8-ol. []
Compound Description: Synthesized from 2-aminopyridin-3-ol and bromopyruvic acid, this compound acts as a versatile building block for generating various amides through coupling reactions. []
Relevance: This compound shares the core Imidazo[1,2-a]pyridine structure with Imidazo[1,2-a]pyridin-8-ol, differing by the presence of a carboxylic acid group at position 2 instead of a hydroxyl group at position 8. []
Compound Description: Prepared from 2-aminopyridin-3-ol and ethyl bromopyruvate, this compound serves as a precursor for synthesizing various derivatives, including hydrazide, acyl azide, and amide analogs. []
Relevance: This compound shares the core Imidazo[1,2-a]pyridine structure with Imidazo[1,2-a]pyridin-8-ol, differing by the presence of a carboxylate group at position 2 instead of a hydroxyl group at position 8. []
Compound Description: This series of compounds, along with pyrrolo-[2',1':2,3]imidazo[4,5-c]pyridin-8-ones and pyrrolo[2,1-f]purines, were synthesized and evaluated for their ability to displace [3H]-flunitrazepam binding from rat brain membranes, indicating their potential as benzodiazepine receptor ligands. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.